molecular formula C11H10ClNO3 B11957300 3'-Chloro-2'-methylmaleanilic acid

3'-Chloro-2'-methylmaleanilic acid

Cat. No.: B11957300
M. Wt: 239.65 g/mol
InChI Key: GGPZGIFCMBKQJS-AATRIKPKSA-N
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Description

3’-Chloro-2’-methylmaleanilic acid is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound is part of a class of chemicals known as maleanilic acids, which are characterized by their aniline and maleic acid moieties. The presence of a chlorine atom and a methyl group on the aromatic ring distinguishes 3’-Chloro-2’-methylmaleanilic acid from other maleanilic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-methylmaleanilic acid typically involves the reaction of 3-chloro-2-methylaniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of 3’-Chloro-2’-methylmaleanilic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated purification systems is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2’-methylmaleanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-methylmaleanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Comparison: 3’-Chloro-2’-methylmaleanilic acid is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This structural feature imparts distinct chemical and biological properties compared to other maleanilic acids. For instance, the chlorine atom can enhance the compound’s reactivity in electrophilic aromatic substitution reactions, while the methyl group can influence its steric and electronic properties .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

(E)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5+

InChI Key

GGPZGIFCMBKQJS-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O

Origin of Product

United States

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